1-(Diphenylmethyl)-4-[(6-ethoxynaphthalen-2-yl)sulfonyl]piperazine
Description
1-(Diphenylmethyl)-4-[(6-ethoxynaphthalen-2-yl)sulfonyl]piperazine is a piperazine derivative characterized by a diphenylmethyl group at the 1-position and a sulfonyl-linked 6-ethoxynaphthalen-2-yl moiety at the 4-position. Its synthesis likely involves sulfonylation of a piperazine precursor, followed by functionalization of the aromatic and naphthalene rings, as seen in analogous compounds .
Properties
IUPAC Name |
1-benzhydryl-4-(6-ethoxynaphthalen-2-yl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O3S/c1-2-34-27-15-13-26-22-28(16-14-25(26)21-27)35(32,33)31-19-17-30(18-20-31)29(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-16,21-22,29H,2,17-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADCPJRCUSGCSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylmethyl)-4-[(6-ethoxynaphthalen-2-yl)sulfonyl]piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of diphenylmethyl chloride with piperazine to form 1-(diphenylmethyl)piperazine. This intermediate is then reacted with 6-ethoxynaphthalene-2-sulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydroxide to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Diphenylmethyl)-4-[(6-ethoxynaphthalen-2-yl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, aryl halides, sodium hydride, and dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Diphenylmethyl)-4-[(6-ethoxynaphthalen-2-yl)sulfonyl]piperazine has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including its use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Diphenylmethyl)-4-[(6-ethoxynaphthalen-2-yl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituent Comparisons
Key Observations:
- Sulfonyl Group Variations : The 6-ethoxynaphthalen-2-yl-sulfonyl group in the target compound differs from smaller substituents (e.g., toluenesulfonyl in ). The naphthalene ring may enhance π-π stacking with aromatic residues in target proteins, while the ethoxy group could modulate electron density and metabolic stability .
- Chirality : Unlike enantiomerically pure derivatives in and , the target compound’s stereochemical profile is uncharacterized. Chiral centers in similar compounds significantly impact receptor binding; e.g., levorotatory enantiomers show higher 5-HT1A affinity .
Biological Activity
1-(Diphenylmethyl)-4-[(6-ethoxynaphthalen-2-yl)sulfonyl]piperazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of analgesics and other therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies, case reports, and research data.
Chemical Structure
The compound's molecular structure can be summarized as follows:
- Molecular Formula : C23H27N3O2S
- Molecular Weight : 405.54 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving opioid receptors. Studies have shown that derivatives of piperazine exhibit significant analgesic properties, often surpassing the efficacy of traditional opioids like morphine in certain models.
Biological Activity Overview
-
Analgesic Activity :
- Research indicates that this compound demonstrates potent analgesic effects. In experimental models, it has been compared to morphine and shown to possess comparable or enhanced efficacy in pain relief .
- A study highlighted that compounds with similar piperazine structures exhibited analgesic activities ranging from 23 to 56 times more potent than their parent compounds .
- Cytokine Inhibition :
- Neurotransmitter Modulation :
Table 1: Summary of Key Studies on Biological Activity
Discussion
The diverse biological activities of this compound highlight its potential as a multi-target therapeutic agent. Its strong analgesic properties combined with anti-inflammatory effects position it as a candidate for further clinical development.
Q & A
Q. How do researchers evaluate metabolic stability and degradation pathways?
- Methodological Answer : Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Identify major degradation products (e.g., sulfonate hydrolysis or naphthalene ring oxidation). Accelerated stability studies (40°C/75% RH) predict shelf-life under ICH guidelines .
Data Analysis and Contradiction Management
- Conflicting Crystallographic Data : If X-ray structures disagree with computational models, re-refine crystallographic data using SHELXL and validate hydrogen bonding networks. Cross-check with neutron diffraction or solid-state NMR .
- Divergent Bioassay Results : Use meta-analysis to account for variability in cell lines (e.g., HEK293 vs. CHO) or assay endpoints (e.g., viability vs. apoptosis). Employ Bayesian statistics to quantify uncertainty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
